Cas no 87-60-5 (3-Chloro-2-methylaniline)

3-Chloro-2-methylaniline structure
3-Chloro-2-methylaniline structure
3-Chloro-2-methylaniline
87-60-5
C7H8ClN
141.598120689392
MFCD00007766
34425
6894

3-Chloro-2-methylaniline Properties

Names and Identifiers

    • 3-Chloro-2-methylaniline
    • fast scarlet TR base
    • 3-Chloro-o-toluidine
    • 3-chloro-2-toluidine
    • Azoic Diazo Component 46
    • 3-Chlor-2-toluidin
    • 3-chloro-o-toluidin
    • 3-Chlor-o-toluidin
    • 6COT
    • scarlettrbase
    • 2-Amino-6-chlorotoluene
    • 3-Chloro-2-Methylbenzenamine
    • NCGC00091335-02
    • 3-Chloro-2-methylaniline, technical, >=98.0% (GC)
    • 1-Amino-2-chloro-6-methylbenzene
    • 3-CHLORO-2-METHYLPHENYLAMINE [HSDB]
    • FT-0615498
    • DTXSID3024815
    • NCGC00091335-03
    • Z104474300
    • A842289
    • 1-Amino-3-chloro-2-methylbenzene
    • NSC6184
    • SCHEMBL171322
    • 2-Methyl-3-chloroaniline
    • DTXCID304815
    • C7H8ClN
    • 3-Chloro-2-methylaniline, 99%
    • 3-Chlor-2-toluidin [Czech]
    • Toluene, 2-amino-6-chloro-
    • o-Methyl-m-chloroaniline
    • 1-AMINO-2-METHYL-3-CHLOROBENZENE
    • InChI=1/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H
    • 2-methyl-3-chloro-aniline
    • 87-60-5
    • MFCD00007766
    • 3-CHLORO-2-METHYLPHENYLAMINE
    • 3-Chloro-2-methyl-phenylamine
    • UNII-QG8LP81715
    • NCGC00091335-01
    • 2-Chloro-2-Methylaniline
    • Scarlet TR Base
    • WLN: ZR CG B1
    • AM20060742
    • 3-chloro-2-methyl aniline
    • HSDB 5252
    • 6-Chloro-ortho-toluidine
    • o-Toluidine, 3-chloro-
    • QG8LP81715
    • CHEMBL1570069
    • MLS001056302
    • AKOS000118880
    • AC-11451
    • NSC 6184
    • 3-amino-1-chloro-2-methylbenzene
    • F2190-0472
    • NCGC00257924-01
    • 6-Chloro-2-amino-1-methylbenzene
    • 3-Chloro-2-toluidin
    • Tox21_200370
    • STL168888
    • EN300-19575
    • 3-Chloro-2-toluidin [Czech]
    • 6-amino-2-chlorotoluene
    • AS-44174
    • SMR001216563
    • NSC-6184
    • C.I.37080(base)
    • 3-chloro-2-methyl-aniline
    • TOLFENAMIC ACID IMPURITY B [EP IMPURITY]
    • 3-Chlor-ortho-toluidin
    • Q27287248
    • LS-1867
    • Benzenamine, 3-chloro-2-methyl-
    • BRN 0471697
    • CS-D1106
    • 1-chloro-2-methyl-3-aminobenzene
    • W-104012
    • EINECS 201-756-6
    • CAS-87-60-5
    • EC 201-756-6
    • 4-12-00-01800 (Beilstein Handbook Reference)
    • 6-Chloro-2-aminotoluene
    • 3-Chloro-2-methylbenzenamine (ACI)
    • o-Toluidine, 3-chloro- (8CI)
    • 3-Chloro-2-methylaniline,98%
    • 2-Amino-6-chloro-toluene
    • oMethylmchloroaniline
    • 3Chloro2methylaniline
    • NS00010644
    • 3Chloro2toluidin
    • 3-CHLORO-2-TOLUIDIN (CZECH)
    • SCARLET TRBASE
    • oToluidine, 3chloro
    • 2Amino6chlorotoluene
    • 3Chloro2methylphenylamine
    • 6Chloroorthotoluidine
    • 3Chlor2toluidin
    • TOLFENAMIC ACID IMPURITY B (EP IMPURITY)
    • 3Chloro2toluidine
    • 1Amino3chloro2methylbenzene
    • Toluene, 2amino6chloro
    • Benzenamine, 3chloro2methyl
    • DB-304508
    • 6Chloro2aminotoluene
    • +Expand
    • MFCD00007766
    • ZUVPLKVDZNDZCM-UHFFFAOYSA-N
    • 1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
    • ClC1C(C)=C(N)C=CC=1
    • 471697

Computed Properties

  • 141.03500
  • 1
  • 1
  • 0
  • 141.0345270 g/mol
  • 9
  • 94.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26Ų
  • 141.60

Experimental Properties

  • 2.81180
  • 26.02000
  • n20/D 1.588(lit.)
  • 245°C(lit.)
  • 3°C(lit.)
  • 0.0443 mm Hg at 25 °C (est)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 4.5g/l
  • Liquid can volatilize with water vapor and quickly turn brown in air
  • Soluble in ethanol.
  • 1.185 g/mL at 25 °C(lit.)
  • INDEX OF REFRACTION: 1.5880 @ 20 °C

3-Chloro-2-methylaniline Security Information

3-Chloro-2-methylaniline Customs Data

  • 2921430090
  • China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Chloro-2-methylaniline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003451-25g
3-Chloro-2-methylaniline
87-60-5 98%
25g
$5.00 2024-04-21
abcr
AB114821-25 g
3-Chloro-2-methylaniline, 98%; .
87-60-5 98%
25g
€69.40 2023-01-31
Alichem
A013027502-250mg
3-Chloro-2-methylaniline
87-60-5 97%
250mg
$489.60 2023-08-31
Ambeed
A503859-10g
3-Chloro-2-methylaniline
87-60-5 98%
10g
$5.0 2024-05-30
Apollo Scientific
OR350077-500g
3-Chloro-2-methylaniline
87-60-5 95%
500g
£81.00 2023-09-01
Chemenu
CM118247-500g
3-Chloro-2-methylaniline
87-60-5 95+%
500g
$123 2022-05-27
Cooke Chemical
A2315712-25ML
3-Chloro-2-methylaniline
87-60-5 99%
25ml
RMB 60.80 2023-09-07
Enamine
EN300-19575-0.05g
3-chloro-2-methylaniline
87-60-5 95%
0.05g
$19.0 2023-09-17
eNovation Chemicals LLC
D405341-1kg
3-chloro-2-methylaniline
87-60-5 97%
1kg
$260 2022-10-13
Fluorochem
021716-1g
3-Chloro-2-methylaniline
87-60-5 99%
1g
£10.00 2022-03-01

3-Chloro-2-methylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) ,  Iron ,  Tris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]chloro-μ3-oxotriiron Solvents: Ethanol ;  0.5 h, 40 °C
Reference
Fe/Fe2O3@N-dopped Porous Carbon: A High-Performance Catalyst for Selective Hydrogenation of Nitro Compounds
Yun, Ruirui ; et al, ChemCatChem, 2019, 11(2), 724-728

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon ;  155 min, 1.0 MPa, 353 K
Reference
Size-Dependent Halogenated Nitrobenzene Hydrogenation Selectivity of Pd Nanoparticles
Lyu, Jinghui; et al, Journal of Physical Chemistry C, 2014, 118(5), 2594-2601

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 1620063-85-5 Solvents: Water ;  1 h, 60 °C
Reference
Copper(II) complex with oxazoline ligand: Synthesis, structures and catalytic activity for nitro compounds reduction
Jia, Wei-Guo; et al, Journal of Molecular Structure, 2020, 1217,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 2-Nitropropane ,  Phenylsilane ,  Hexamethyldisilazane Catalysts: Phosphetane, 1,2,2,4-tetramethyl-, 1-oxide, (1R,4S)-rel- Solvents: Butyronitrile ,  Water ;  12 h, 120 °C
Reference
Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO
Hong, Seung Youn; et al, Journal of the American Chemical Society, 2022, 144(20), 8902-8907

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  80 °C
Reference
Kinetic study of hydrolysis of di-3-chloro-2-methylaniline phosphate in acid medium
Kindo, Shashibala; et al, International Journal of Chemical Sciences, 2016, 14(4), 2211-2222

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid ,  Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Reference
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Reddy, M. Thirupalu; et al, Pharma Chemica, 2014, 6(6), 411-417

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chlorine
2.1 Reagents: Iron
Reference
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; et al, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ;  3 h, 1 MPa, rt → 45 °C
Reference
Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon
Huang, Haigen; et al, ChemCatChem, 2016, 8(8), 1485-1489

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicyandiamide (reaction product with Raney nickel) ,  Nickel (reaction product with dicyandiamide) Solvents: Methanol ;  64 min, 1 MPa, 353 K
Reference
Highly selective hydrogenation of halonitroaromatics to aromatic haloamines by ligand modified Ni-based catalysts
Lu, Chun Shan; et al, Chinese Chemical Letters, 2012, 23(5), 545-548

3-Chloro-2-methylaniline Raw materials

3-Chloro-2-methylaniline Preparation Products

3-Chloro-2-methylaniline Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:87-60-5)
SFD1577
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:03

3-Chloro-2-methylaniline Related Literature

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